4-Bromobenzaldehyde oxime
Description
Significance of Oxime Functionality in Contemporary Synthetic Strategies
The oxime functional group (C=N-OH) is a versatile and pivotal component in modern organic chemistry, finding extensive applications in various fields. rsc.orgnumberanalytics.com Oximes are crucial intermediates in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnih.gov Their significance stems from their facile conversion into other functional groups such as nitriles, amines, and nitro compounds. nih.gov
One of the most notable applications of oximes is in the Beckmann rearrangement, a reaction that converts oximes into amides, which are precursors to important polymers like nylon-6. nih.govacs.org Furthermore, oximes serve as protecting groups for carbonyl compounds and are instrumental in the synthesis of various nitrogen-containing heterocycles. nih.govnsf.gov In medicinal chemistry, the oxime moiety is present in several FDA-approved drugs, including cephalosporin (B10832234) antibiotics like cefuroxime (B34974) and cefpodoxime, where it enhances stability against certain enzymes. nih.gov Oximes also play a critical role as reactivators of acetylcholinesterase in the treatment of organophosphate poisoning. rsc.orgnih.gov Their ability to form metal complexes has also been exploited in coordination chemistry and for the development of sensors for detecting nerve agents. rsc.org The dual nucleophilic nature of oximes, with reactive sites at both the oxygen and nitrogen atoms, makes them valuable for creating diverse molecular architectures. nsf.gov
Strategic Importance of Halogenated Aromatic Aldehyde Derivatives as Versatile Synthetic Intermediates
Halogenated aromatic aldehydes are highly valuable building blocks in organic synthesis due to the unique reactivity conferred by the halogen substituent. numberanalytics.commt.com The presence of a halogen, such as bromine, on the aromatic ring influences the electronic properties of the molecule, often enhancing the electrophilicity of the carbonyl group and the aromatic ring itself. cymitquimica.com This makes them susceptible to a variety of chemical transformations.
These compounds serve as precursors for a wide range of more complex molecules. numberanalytics.com For instance, the bromine atom in 4-bromobenzaldehyde (B125591) can be readily displaced or used in cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon bonds. This allows for the construction of intricate molecular frameworks found in many pharmaceuticals and agrochemicals. acs.org The aldehyde group itself can undergo a plethora of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion to imines, oximes, and other derivatives. asm.orgguidechem.com The combination of a reactive aldehyde and a modifiable halogen atom on the same aromatic scaffold provides a powerful tool for synthetic chemists to introduce diverse functionalities and build molecular complexity. numberanalytics.commt.com
Overview of Current Research Trajectories and Future Prospects for 4-Bromobenzaldehyde Oxime
Current research involving this compound is multifaceted, exploring its utility in various domains of chemical science. smolecule.com One significant area of investigation is its role as a precursor in the synthesis of novel organic compounds. evitachem.com For example, it can be converted to substituted benzonitriles, which are important intermediates in organic synthesis. smolecule.com There is also interest in its applications in medicinal chemistry, where it serves as a starting material for synthesizing molecules with potential therapeutic properties. smolecule.com The presence of the bromine atom is of particular interest as it may influence the biological activity of the resulting derivatives. smolecule.com
In the field of materials science and crystal engineering, this compound is being studied for its ability to form hydrogen bonds and participate in self-assembly processes, which could lead to the design of new materials with specific functionalities. smolecule.com Crystallographic studies of related compounds, such as syn- and anti-4-bromobenzaldehyde oxime, provide insights into the structural characteristics that govern these interactions. vulcanchem.com Furthermore, derivatives of this compound are being explored for their potential as herbicides and in the development of bioactive molecules that interact with enzymes like cytochrome P450. vulcanchem.comiucr.org
Future prospects for this compound are promising. Continued research is expected to uncover new synthetic methodologies that utilize this compound as a key building block. vulcanchem.com Its role in the synthesis of isoxazole (B147169) derivatives, which are found in non-steroidal anti-inflammatory drugs (NSAIDs), highlights its potential in drug discovery. vulcanchem.com As a versatile intermediate, it is anticipated to contribute to the development of more efficient synthetic routes to complex molecules, including new pharmaceuticals and agrochemicals. evitachem.comvulcanchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(4-bromophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIZGAXKZZRCBN-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Procedural Advancements for 4 Bromobenzaldehyde Oxime
Oximation of 4-Bromobenzaldehyde (B125591): Established and Optimized Protocols
The primary method for synthesizing 4-Bromobenzaldehyde oxime is the oximation of 4-Bromobenzaldehyde. This involves the condensation reaction between the aldehyde and a hydroxylamine (B1172632) source, which has been refined through various protocols.
Condensation with Hydroxylamine Hydrochloride
The most conventional and widely documented method for preparing this compound is the direct condensation of 4-Bromobenzaldehyde with hydroxylamine hydrochloride. smolecule.comguidechem.com This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid liberated during the reaction, thereby driving the equilibrium towards the product.
Commonly used bases include sodium acetate (B1210297), sodium hydroxide, and pyridine (B92270). smolecule.comrsc.orggoogle.com In a representative procedure, 4-Bromobenzaldehyde is reacted with hydroxylamine hydrochloride and a base such as sodium acetate or pyridine in a suitable solvent system. rsc.orgrsc.org The reaction mechanism involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N-OH functional group of the oxime. evitachem.com Yields for this standard method are often high, with reports of 85-93% depending on the specific conditions employed. rsc.orgrsc.org
Influence of Catalytic Systems on Oximation Efficiency (e.g., Oxalic Acid-Catalyzed Approaches)
To enhance reaction rates and efficiency, various catalytic systems have been explored. The use of oxalic acid as a catalyst has been shown to be effective for the oximation of aldehydes, including 4-Bromobenzaldehyde. In one study, the reaction of 4-Bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a stoichiometric amount of oxalic acid in acetonitrile (B52724) under reflux conditions resulted in a 95% yield of the corresponding oxime in just 55 minutes.
Other research has investigated the use of heteropoly acids, such as the Preyssler catalyst (H₁₄[NaP₅W₃₀O₁₁₀]), which was found to effectively catalyze the oximation of aromatic aldehydes, leading primarily to the Z-isomer. This highlights the potential of catalytic systems not only to accelerate the reaction but also to influence its stereochemical outcome.
Optimization of Reaction Conditions and Solvent Systems in Oxime Formation
Significant research has been dedicated to optimizing reaction parameters to maximize yield and minimize reaction times. The choice of solvent plays a crucial role in the reaction's success. Common solvents include ethanol (B145695), methanol, water, or mixtures thereof. rsc.orgrsc.orgevitachem.com For instance, procedures have been reported using ethanol at room temperature, an ethanol/water mixture under reflux, and acetonitrile under reflux. rsc.orgevitachem.com
One detailed procedure involves stirring 4-Bromobenzaldehyde with hydroxylamine hydrochloride and sodium acetate in an ethanol/water mixture under reflux, affording the product in 93% yield. rsc.org Another approach uses pyridine as the base in ethanol at room temperature, completing the reaction in one hour with an 85% yield. rsc.org The selection of a specific solvent and temperature is often a trade-off between reaction speed, solubility of reagents, and ease of product isolation.
Interactive Table: Comparison of Conventional Synthesis Methods
| Method | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Standard Condensation | Pyridine | Ethanol | Room Temp. | 1 hr | 85 | rsc.org |
| Standard Condensation | Sodium Acetate | Ethanol/Water | Reflux | - | 93 | rsc.org |
| Catalytic Oximation | Oxalic Acid | Acetonitrile | Reflux | 55 min | 95 | |
| Standard Condensation | Sodium Hydroxide | Water | 70°C | 30 min | - | google.com |
Application of Microwave Irradiation for Accelerated Synthesis
The use of microwave irradiation has emerged as a significant advancement, dramatically reducing reaction times from hours to minutes. google.com Several protocols have been developed that leverage this technology. In one method, 4-Bromobenzaldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate were irradiated in ethanol at 90°C (300W) for 5 minutes, resulting in a microwave yield of 81.2%.
Even more efficient and environmentally friendly methods have been developed. A solvent-free approach involves grinding the aldehyde with hydroxylamine hydrochloride and sodium carbonate and subjecting the mixture to microwave irradiation (100 W) for 5 minutes, which leads to a 100% conversion to the oxime. Another eco-friendly system uses water as the solvent; irradiating the reactants at 300W led to the formation of (Z)-4-bromobenzaldehyde oxime in 95% yield within just 3 minutes.
Interactive Table: Microwave-Assisted Synthesis of this compound
| Method | Catalyst/Base | Solvent | Power/Temp | Time | Yield/Conversion | Reference |
|---|---|---|---|---|---|---|
| Microwave | Sodium Carbonate | Ethanol | 300W / 90°C | 5 min | 81.2% | google.com |
| Solvent-Free Microwave | Sodium Carbonate | None | 100W | 5 min | 100% (Conversion) | |
| Aqueous Microwave | - | Water | 300W | 3 min | 95% |
Stereoselective Synthesis and Isolation of Isomeric Forms (Z- and E-Isomers)
The C=N double bond in this compound gives rise to geometric isomerism, resulting in two stereoisomers: (Z)-4-Bromobenzaldehyde oxime and (E)-4-Bromobenzaldehyde oxime. The synthesis of these isomers can be non-selective, often producing a mixture, but methodologies have been developed to favor the formation of one isomer over the other.
Typically, oximation reactions produce a mixture of Z and E isomers, which can often be separated by techniques like column chromatography or recrystallization. The thermodynamically more stable E-isomer is frequently the major product under equilibrium conditions, such as when using a catalytic amount of acid. thieme-connect.de For example, a procedure using hydroxylamine hydrochloride and pyridine in ethanol yielded specifically the (E)-isomer. rsc.org
Conversely, methods have been developed for the selective synthesis of the Z-isomer. The use of certain catalytic systems, like the Preyssler catalyst, has been shown to preferentially yield Z-oximes. Furthermore, the Z-isomer can be obtained from the E-isomer through isomerization using a stoichiometric amount of an acid like hydrogen chloride. thieme-connect.de The characterization and differentiation of the isomers are commonly achieved using NMR spectroscopy, where the chemical shifts of the protons and carbons near the C=N bond differ between the two forms.
Preparation of O-Functionalized Oxime Derivatives (e.g., O-methyl oxime)
The hydroxyl group of this compound can be functionalized to produce various O-substituted derivatives, with O-methyl oxime being a common example. These derivatives are synthesized either by reacting 4-Bromobenzaldehyde with an O-substituted hydroxylamine or by alkylating the parent oxime.
In the first approach, 4-bromobenzaldehyde O-methyl oxime can be prepared directly by reacting 4-bromobenzaldehyde with O-methylhydroxylamine hydrochloride. whiterose.ac.uk In a typical procedure, pyridine is used as a base in a solvent like dichloromethane (B109758) to facilitate the condensation, yielding the O-methylated product directly. whiterose.ac.uk
Alternatively, a two-step synthesis can be employed. First, this compound is prepared and isolated. Subsequently, the oxime is deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding oximate anion. rsc.org This anion is then treated with an alkylating agent, like dimethyl sulfate (B86663) or methyl iodide, to yield the O-methyl ether. rsc.orggoogle.com This method allows for the introduction of a wide variety of functional groups onto the oxime oxygen.
Advanced Spectroscopic Characterization and Molecular Structure Elucidation
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Comprehensive Structural Assignment and Isomeric Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, and 4-Bromobenzaldehyde (B125591) oxime is no exception. thieme-connect.de Both ¹H and ¹³C NMR provide critical information for assigning the structure and differentiating between possible isomers. thieme-connect.de
¹H NMR spectra of 4-Bromobenzaldehyde oxime, typically recorded in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), reveal distinct signals corresponding to the protons in the molecule. rsc.orgrsc.org The aromatic protons on the brominated benzene (B151609) ring usually appear as a set of doublets or multiplets in the range of δ 7.3-7.7 ppm. rsc.orgrsc.org Specifically, in CDCl₃, the aromatic protons have been reported as doublets around δ 7.45 (d, J = 8.5 Hz, 2H) and δ 7.52 (d, J = 8.5 Hz, 2H). rsc.orgrsc.org Another key signal is the singlet for the oxime proton (CH=N), which is observed further downfield, typically around δ 8.1 ppm. rsc.orgrsc.org The hydroxyl proton (-OH) of the oxime group gives a broad singlet that can be exchangeable with D₂O, and its chemical shift can vary. koreascience.kr
¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon framework. For this compound, the spectrum shows signals for the aromatic carbons and the carbon of the oxime group. The carbon atom of the C=N bond typically resonates around δ 147-150 ppm. rsc.orgrsc.org The aromatic carbons show distinct signals, with the carbon bearing the bromine atom (C-Br) appearing at a characteristic chemical shift, often around δ 122-124 ppm. rsc.org The other aromatic carbons resonate in the region of δ 128-133 ppm. rsc.orgrsc.org
NMR is also crucial for differentiating between the (E) and (Z) stereoisomers of the oxime, which can be distinguished by their NMR spectra. thieme-connect.de The chemical shifts of the protons and carbons, particularly those near the C=N bond, can differ significantly between the two isomers.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |
|---|---|---|---|
| CDCl₃ | 8.08 (s, 1H) | CH=N | rsc.orgrsc.org |
| CDCl₃ | 7.52 (d, J = 8.5 Hz, 2H) | Aromatic H | rsc.orgrsc.org |
| CDCl₃ | 7.45 (d, J = 8.5 Hz, 2H) | Aromatic H | rsc.orgrsc.org |
| DMSO-d₆ | 11.22 (s, 1H) | -OH | rsc.org |
| DMSO-d₆ | 8.15 (s, 1H) | CH=N | rsc.org |
| DMSO-d₆ | 7.63-7.51 (m, 4H) | Aromatic H | rsc.org |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|---|
| CDCl₃ | 149.5 | C=N | rsc.org |
| CDCl₃ | 132.1 | Aromatic C | rsc.org |
| CDCl₃ | 128.5 | Aromatic C | rsc.org |
| DMSO-d₆ | 147.2 | C=N | rsc.org |
| DMSO-d₆ | 132.4 | Aromatic C | rsc.org |
| DMSO-d₆ | 131.7 | Aromatic C | rsc.org |
| DMSO-d₆ | 128.3 | Aromatic C | rsc.org |
| DMSO-d₆ | 122.4 | C-Br | rsc.org |
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and providing a unique "molecular fingerprint". researchgate.net
The FT-IR spectrum of this compound displays several characteristic absorption bands. A broad band in the region of 3200-3300 cm⁻¹ is typically assigned to the O-H stretching vibration of the oxime group, indicative of hydrogen bonding. rsc.orgrsc.org The C=N stretching vibration of the oxime functional group appears as a sharp band around 1600-1650 cm⁻¹. rsc.org The aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region. rsc.org The C-H stretching vibrations of the aromatic ring are usually found just above 3000 cm⁻¹. koreascience.kr The presence of the bromine atom is indicated by a C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum. researchgate.net
Raman spectroscopy provides complementary information to FT-IR. The C=N stretching and aromatic ring vibrations are also observable in the Raman spectrum and can be used to confirm the assignments made from the IR data. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), can be employed to simulate the vibrational spectra and aid in the detailed assignment of the observed bands. researchgate.net
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~3294 | O-H stretch (oxime) | rsc.org |
| ~1588 | C=N stretch (oxime) | rsc.org |
| ~1489 | Aromatic C=C stretch | rsc.org |
| ~1317 | C-H bend | rsc.org |
| ~685 | C-Br stretch | rsc.org |
High-Resolution Mass Spectrometry and Ionization Techniques (EI, ESI) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular mass and elemental composition of this compound. Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used to generate ions for mass analysis. rsc.orgrsc.org
In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its molecular formula, C₇H₆BrNO. cymitquimica.comrsc.org Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet with a mass difference of approximately 2 Da and a roughly 1:1 intensity ratio. nih.gov This isotopic pattern is a definitive indicator of a monobrominated compound.
The fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for this compound under EI conditions can include the loss of the bromine atom, the hydroxyl group, or other small neutral molecules. For instance, a significant fragment ion might be observed corresponding to the loss of Br. ESI is a softer ionization technique and often results in less fragmentation, primarily showing the protonated molecule. rsc.org
Table 4: Mass Spectrometry Data for this compound
| Ionization Technique | m/z | Assignment | Reference |
|---|---|---|---|
| ESI | 201 | [M+H]⁺ | rsc.org |
| EI | 212.9793 | [M]⁺ | koreascience.kr |
| GC-MS | 199, 201 | [M]⁺ isotopic peaks | nih.gov |
| GC-MS | 102 | Fragment ion | nih.gov |
Electronic Absorption Spectroscopy (UV-Vis) in Conformational and Electronic Structure Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and can be used to study the conformational and electronic structure of this compound. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.
The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, exhibits absorption bands characteristic of the aromatic system and the oxime chromophore. Aromatic compounds generally show strong absorptions corresponding to π → π* transitions. For this compound, these are expected in the UV region. The n → π* transition associated with the non-bonding electrons on the nitrogen and oxygen atoms of the oxime group is also expected, though it is typically weaker than the π → π* transitions. researchgate.net
Studies have shown that interactions with other molecules can lead to shifts in the absorption maxima. For example, a study involving benzamidoxime (B57231) and p-bromobenzaldehyde noted a suppression of the n→π* transition and a bathochromic (red) shift of a π→π* transition, indicating an interaction between the molecules. researchgate.net Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate the electronic absorption spectrum and help in the assignment of the observed electronic transitions. researchgate.net
Crystallographic Analysis and Conformational Investigations
Single Crystal X-ray Diffraction Studies of 4-Bromobenzaldehyde (B125591) Oxime and Its Isomeric Forms (anti- and syn-configurations)
4-Bromobenzaldehyde oxime exists as two geometric isomers, syn and anti, which have been successfully characterized by single-crystal X-ray diffraction. These studies reveal that the two isomers crystallize in different crystal systems and space groups, leading to distinct packing arrangements.
The syn-isomer crystallizes in the monoclinic space group P2₁/c. vulcanchem.com Its crystallographic parameters have been determined as a = 6.161(4) Å, b = 4.766(6) Å, c = 25.187(3) Å, and β = 94.00(3)°, with a unit cell volume of 737.8 ų. vulcanchem.comnus.edu.sg
In contrast, the anti-isomer , also referred to as (E)-4-bromobenzaldehyde oxime, crystallizes in the orthorhombic space group P2₁2₁2₁. vulcanchem.comresearchgate.net The unit cell parameters for this isomer are a = 6.608(2) Å, b = 23.11(1) Å, and c = 4.687(4) Å, resulting in a slightly smaller unit cell volume of 715.8 ų. vulcanchem.com Despite the different crystal packing, the intramolecular bond lengths and angles of the anti-isomer are reported to be within experimental error of those found for the syn-isomer. researchgate.net
| Parameter | syn-4-Bromobenzaldehyde Oxime | anti-4-Bromobenzaldehyde Oxime |
|---|---|---|
| Molecular Formula | C₇H₆BrNO | C₇H₆BrNO |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c vulcanchem.comnus.edu.sg | P2₁2₁2₁ vulcanchem.comresearchgate.net |
| a (Å) | 6.161(4) vulcanchem.comnus.edu.sg | 6.608(2) vulcanchem.comresearchgate.net |
| b (Å) | 4.766(6) vulcanchem.comnus.edu.sg | 23.11(1) researchgate.net |
| c (Å) | 25.187(3) vulcanchem.comnus.edu.sg | 4.687(4) vulcanchem.com |
| α (°) | 90 | 90 |
| β (°) | 94.00(3) vulcanchem.comnus.edu.sg | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 737.8 vulcanchem.comnus.edu.sg | 715.8 vulcanchem.com |
Crystallographic Insights into O-Functionalized Oxime Derivatives
Investigation into O-functionalized derivatives of this compound provides further understanding of how substitution on the oxime oxygen affects the molecular structure. A notable example is 4-Bromobenzaldehyde O-(2-ethoxybenzyl)oxime . iucr.orgresearchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆BrNO₂ iucr.orgresearchgate.net |
| Crystal System | Triclinic researchgate.net |
| Space Group | P1 researchgate.net |
| a (Å) | 7.626(3) iucr.orgresearchgate.net |
| b (Å) | 7.833(3) iucr.orgresearchgate.net |
| c (Å) | 13.934(6) iucr.orgresearchgate.net |
| α (°) | 91.501(7) researchgate.net |
| β (°) | 92.925(7) researchgate.net |
| γ (°) | 115.968(6) researchgate.net |
| Volume (ų) | 746.2(5) researchgate.net |
| Configuration | anti iucr.orgresearchgate.net |
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The crystal packing of this compound is governed by a combination of intermolecular forces, primarily hydrogen bonds and halogen bonds. The presence of both a hydrogen-bond donor (the hydroxyl group of the oxime) and a halogen-bond donor (the bromine atom) makes this molecule a subject of interest in studies of supramolecular chemistry and crystal engineering. smolecule.comiucr.orgnih.gov
In the crystal structure of syn-4-bromobenzaldehyde oxime, both hydrogen and halogen bonds are key interactions that define the packing motif. rsc.org The oxime's -OH group can form strong hydrogen bonds with the nitrogen atom of an adjacent molecule, creating chains or dimers. Concurrently, the bromine atom can participate in halogen bonding (Br···N or Br···O interactions), which are directional interactions that contribute to the stability of the crystal lattice. iucr.orgnih.gov The competition and interplay between these two types of non-covalent bonds are crucial in determining the final solid-state architecture. iucr.org
Elucidation of Conformational Preferences and Stereoelectronic Effects from Solid-State Data
Solid-state data from X-ray diffraction provide a clear picture of the conformational preferences of this compound. The molecule is largely planar, but with slight torsion angles that deviate it from perfect planarity. The configuration of the C=N-OH group is the most significant conformational feature, with both syn and anti forms being stable and isolable in the solid state. vulcanchem.com
The electronic nature of the bromine substituent exerts a stereoelectronic effect on the molecule. core.ac.ukrsc.org As an electron-withdrawing group, the bromine atom influences the electron density distribution across the benzene (B151609) ring and the oxime moiety. This affects not only the bond lengths and angles but also the nature and strength of the intermolecular interactions it can form. For instance, the bromine atom's ability to act as a halogen bond donor is a direct consequence of these electronic effects. In O-functionalized derivatives, the substituent on the oxygen can create steric hindrance that favors one isomeric form over another, as seen in 4-bromobenzaldehyde O-(2-ethoxybenzyl)oxime, which exists exclusively in the anti form in the crystal. iucr.orgresearchgate.net
Advanced Chemical Transformations and Mechanistic Investigations
Selective Reduction of the Oxime Functionality
The reduction of the oxime group in 4-bromobenzaldehyde (B125591) oxime to a primary amine presents a significant challenge: the potential for concurrent dehalogenation. Traditional catalytic hydrogenation methods often employ highly active catalysts, such as palladium, which can cleave the carbon-bromine bond. google.com Consequently, research has focused on developing selective methods that preserve the halogen substituent, a crucial feature for subsequent cross-coupling reactions.
Catalytic Hydrogenation to Halogenated Primary Amines
The synthesis of halogenated primary amines from their corresponding oximes via catalytic hydrogenation requires a delicate balance of catalytic activity. The chosen catalyst must be active enough to reduce the oxime but not so reactive that it causes dehalogenation. google.com This has led to the exploration of various non-palladium and base metal catalysts.
To circumvent the issue of dehydrohalogenation associated with palladium catalysts, research has shifted towards other noble metals and base metals. google.comgoogle.com Metals such as platinum, iridium, rhodium, ruthenium, nickel, and cobalt, along with their oxides, have been identified as suitable catalysts for the selective hydrogenation of halogenated oximes. google.comgoogle.com These catalysts, while generally less reactive than palladium, demonstrate sufficient activity to promote the desired reduction at commercially acceptable rates and provide high yields of the halogenated amine. google.com For instance, the use of these alternative catalysts in the preparation of 4-bromobenzylamine (B181089) can achieve yields of at least 70% and selectivity of no less than 80%. google.com
Table 1: Non-Palladium and Base Metal Catalysts for Selective Hydrogenation
| Catalyst Metal | Common Forms | Key Advantages |
|---|---|---|
| Platinum (Pt) | PtO₂, Pt on carbon | High selectivity, effective under mild conditions. google.comgoogle.com |
| Iridium (Ir) | Ir complexes | High activity and potential for asymmetric hydrogenation. acs.orgresearchgate.net |
| Rhodium (Rh) | Rh on alumina, Rh complexes | Good activity and selectivity. google.comgoogle.com |
| Ruthenium (Ru) | Ru on carbon | Effective for various hydrogenations. google.comgoogle.com |
| Nickel (Ni) | Raney Nickel, Ni on silica/alumina | Cost-effective, high activity, often requires basic conditions. google.comencyclopedia.pubmdpi.com |
| Cobalt (Co) | Co oxides, Co nanoparticles | Lower cost alternative, good for specific applications. google.comgoogle.comacs.org |
This table is generated based on data from multiple sources.
The reaction environment and the physical support for the catalyst play a critical role in the outcome of the hydrogenation. Anhydrous conditions are often preferred to minimize side reactions. The choice of catalyst support, such as charcoal or aluminum, can significantly influence the catalyst's activity and filterability. google.com Powdered charcoal is a commonly used support as it provides a large surface area for the catalyst and is easily filtered from the reaction mixture. google.comfuture4200.com The concentration of the metal on the support is also a key parameter, with typical loadings ranging from 1% to 10% by weight. google.com For example, a catalyst system of 1% to 10% platinum on a charcoal support has been shown to be effective. google.com
Exploration of Non-Palladium Noble Metal and Base Metal Catalysts (e.g., Platinum, Iridium, Rhodium, Ruthenium, Nickel, Cobalt)
Regenerative Cleavage to Carbonyl Compounds (Deoximation)
The oxime group serves as an effective protecting group for aldehydes and ketones. thieme-connect.de The regeneration of the parent carbonyl compound, a process known as deoximation, is a crucial step in many synthetic pathways. jacsdirectory.com Various methods, including oxidative and reductive cleavage, have been developed for the deoximation of 4-bromobenzaldehyde oxime.
Oxidative Deprotection Methodologies
Oxidative methods offer a mild and efficient route for the cleavage of oximes.
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is a mild and selective oxidant for converting oximes back to their corresponding carbonyl compounds. researchgate.netwikipedia.org The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) and proceeds quickly at room temperature. wikipedia.org DMP is advantageous as it avoids the use of toxic chromium reagents and often results in a straightforward workup. wikipedia.org
Vanadium/Hydrogen Peroxide Systems: Catalytic systems employing vanadium compounds, such as vanadium(V) oxide, in the presence of hydrogen peroxide have been developed for the oxidation of various substrates. thieme-connect.de While specific applications to this compound are part of broader methodologies, these systems are known for their efficiency and environmental friendliness, often using water as a solvent and producing minimal waste. thieme-connect.de Other molybdenum-based catalysts with hydrogen peroxide have also shown high efficacy in deoximation reactions, tolerating various functional groups. researchgate.net
Reductive Cleavage Strategies
Reductive methods provide an alternative pathway for deoximation, often under different reaction conditions.
Titanium Tetrachloride/Sodium Iodide: This combination is a powerful reagent system for the reductive cleavage of oximes. While detailed studies on this compound are limited, titanium-based reagents are known to be effective for deoximation. ehu.estandfonline.com
Vanadium Chloride: Vanadium(II) chloride is a convenient reagent for the deoximation of both aldoximes and ketoximes, providing the corresponding carbonyl compounds in good yields (75-90%). archive.org This method allows for the regeneration of aldehydes and ketones from their oxime derivatives under reductive conditions. archive.org
Table 2: Comparison of Deoximation Methods for Oximes
| Method | Reagents | Conditions | Advantages |
|---|---|---|---|
| Oxidative | Dess-Martin Periodinane | Dichloromethane, Room Temp | Mild, selective, avoids toxic metals. wikipedia.org |
| Vanadium/H₂O₂ | Aqueous, Catalytic | Environmentally friendly, minimal waste. thieme-connect.de | |
| Reductive | TiCl₄/NaI | Varies | Powerful reagent system. ehu.estandfonline.com |
This table is generated based on data from multiple sources.
Functionalization at the Oxime Nitrogen and Oxygen Atoms (O- and N-Functionalizations)
The oxime group is an ambidentate nucleophile, meaning it can react at both the oxygen and nitrogen atoms. acs.org This dual reactivity allows for a range of functionalization reactions.
Metal-mediated reactions are pivotal in directing the functionalization of the oxime group, particularly towards O-functionalization. acs.org
O-Alkylation: While traditional O-alkylation of oximes occurs with alkyl halides, metal-based catalytic systems offer alternative pathways. acs.orgorganic-chemistry.org For instance, heteropolyacids have been shown to catalyze the O-alkylation of oximes with alcohols, proceeding through a carbocation mechanism. rsc.org
O-Arylation: The formation of O-aryl oximes can be achieved through various methods, including transition-metal-free O-arylation using diaryliodonium salts. nih.gov Palladium-catalyzed O-arylation of hydroxylamine (B1172632) equivalents with aryl halides also provides an efficient route. organic-chemistry.org
O-Vinylation: This transformation introduces a vinyl group onto the oxime oxygen. The internal nucleophilic addition of oximes to alkynes, often mediated by a base, can lead to the formation of O-vinyloxime intermediates which can then undergo further rearrangements. mdpi.com
O-Heteroacylation: This involves the addition of the oxime to unsaturated substrates other than carbon-carbon multiple bonds. Examples include reactions with isocyanates and isothiocyanates, although these can often proceed without a metal catalyst. acs.org
These O-functionalized oximes are valuable intermediates in organic synthesis, for example, in the preparation of substituted benzo[b]furans. nih.gov
Table 1: Examples of Metal-Involving O-Functionalizations of Oximes
| Functionalization Type | Reagents/Catalyst | General Product | Reference |
|---|---|---|---|
| O-Alkylation | Alcohols, H₃PW₁₂O₄₀·xH₂O | R-O-N=CR'R'' | rsc.org |
| O-Arylation | Aryl halides, Pd catalyst | Ar-O-N=CR'R'' | organic-chemistry.org |
| O-Vinylation | Alkynes, Base (e.g., K₂CO₃) | R₂C=CH-O-N=CR'R'' | mdpi.com |
Oximes can act as nucleophiles and add to various unsaturated substrates. Mechanistic studies suggest that these reactions can proceed via the initial tautomerization of the oxime to its corresponding aminonitrone, which then acts as the nucleophile. researchgate.net Metal centers can enhance the nucleophilicity of the oxime. For example, an iron(II) center is believed to increase the nucleophilicity of the oxime for addition to a C=C bond. acs.org These reactions have been explored for the synthesis of various functionalized molecules.
Metal-Involving O-Functionalizations (Alkylation, Arylation, Vinylation, Heteroacylation)
Transformations Involving the Aromatic Bromine Atom
The bromine atom in this compound is a key functional handle for a variety of transformations, most notably cross-coupling reactions.
The presence of the aryl bromide moiety makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid, in the presence of a palladium catalyst and a base. This would allow for the synthesis of biphenyl (B1667301) derivatives from the this compound scaffold. mdpi-res.comresearchgate.net
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene. While the reactivity can be influenced by the specific alkene and reaction conditions, this provides a pathway to stilbene-like derivatives. rsc.org
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This would introduce an alkyne functionality onto the aromatic ring of the oxime. mdpi.com
Negishi Coupling: This involves the reaction of the aryl bromide with an organozinc reagent, also catalyzed by palladium. mdpi.com
The oxime group's compatibility with these reaction conditions is a critical consideration, but the versatility of these coupling reactions offers significant potential for derivatizing the this compound core structure.
Table 2: Potential Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | General Product Structure | Reference |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | R-C₆H₄-CH=NOH | mdpi-res.comresearchgate.net |
| Heck | R-CH=CH₂ | R-CH=CH-C₆H₄-CH=NOH | rsc.org |
| Sonogashira | R-C≡CH | R-C≡C-C₆H₄-CH=NOH | mdpi.com |
| Negishi | R-ZnX | R-C₆H₄-CH=NOH | mdpi.com |
Visible-Light Mediated Stereospecific Functionalizations (e.g., C(sp2)-H Difluoroalkylation)
Recent advancements in photoredox catalysis have opened up new avenues for chemical transformations under mild conditions. Visible-light-mediated reactions have been developed for various C-H functionalizations. nih.gov One notable example is the stereospecific C(sp²)-H difluoroalkylation of (Z)-aldoximes to produce (E)-difluoroalkylated ketoximes. researchgate.net While this specific transformation has been described for aldoximes in general, it highlights the potential for applying such methodologies to this compound. These reactions often involve the generation of radical intermediates through single-electron transfer processes initiated by a photocatalyst upon absorption of visible light. The stereospecificity of such reactions is a key feature, offering precise control over the molecular architecture. researchgate.net This area of research is rapidly expanding, promising novel and efficient ways to functionalize the this compound scaffold.
Mechanistic Insights into Photoredox Catalysis of this compound Remain an Unexplored Area of Research
Despite a thorough review of available scientific literature, detailed mechanistic investigations into the photoredox catalysis of this compound are not present in published research. While the synthesis and basic characterization of this compound are documented, its specific reactivity and mechanistic pathways under photoredox conditions have not been a dedicated subject of study.
General principles of photoredox catalysis in reactions involving other oxime derivatives offer a foundational understanding of potential reactive pathways. These studies, on compounds such as β,γ-unsaturated oximes, cyclic oxime esters, and various O-aryl oximes, have established that photoredox catalysis can initiate reactions through single-electron transfer (SET) processes. These processes typically involve the formation of iminyl radicals, which can then undergo a variety of subsequent transformations.
For instance, research on other aryl oximes has shown that upon photoexcitation, a photocatalyst can reduce the oxime to form a radical anion, which can then fragment to produce an iminyl radical. This reactive intermediate is central to various bond-forming reactions. Mechanistic studies in these related systems often involve techniques such as cyclic voltammetry to determine redox potentials, and spectroscopic analysis to identify transient intermediates.
A supporting information document has confirmed the preparation of this compound, providing its ¹H NMR spectral data as follows: ¹H NMR (500 MHz, CDCl₃): δ 7.46 (q, 2H), 7.54 (q, 2H), 7.83 (s, 1H), 8.11 (s, 1H) rsc.org. This confirms the existence and characterization of the compound, but its application and mechanistic study in photoredox catalysis remain to be explored.
Coordination Chemistry and Catalytic Applications
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving 4-bromobenzaldehyde (B125591) oxime often utilizes Schiff base ligands. These ligands are typically formed through the condensation of an aldehyde or ketone with a primary amine. sciensage.info In the context of 4-bromobenzaldehyde oxime, it can be a precursor to more complex Schiff base ligands. sciensage.inforesearchgate.net
Rational Design of Ligands and Analysis of Denticity
The design of ligands derived from 4-bromobenzaldehyde is crucial for determining the structure and properties of the resulting metal complexes. Schiff bases derived from 4-bromobenzaldehyde can act as bidentate ligands, coordinating to a metal ion through two donor atoms. sciensage.info For instance, a Schiff base synthesized from α-benzilmonoximehydrazone and 4-bromobenzaldehyde acts as a bidentate ligand, coordinating to metal ions like Co(II), Ni(II), and Cu(II). sciensage.info The geometry of these complexes is often octahedral. sciensage.info
Similarly, Schiff bases derived from semicarbazide (B1199961) hydrochloride and 4-bromobenzaldehyde also form complexes with transition metals. researchgate.net The resulting complexes can have a 1:2 metal-to-ligand ratio. researchgate.net The design of these ligands allows for the formation of stable chelate rings with the metal ion, enhancing the stability of the complex. sciensage.info
Elucidation of Coordination Modes of the Oximino Group
The oximino group (C=N-OH) is a key functional group in this compound and its derivatives, offering multiple coordination modes. acs.org It can coordinate to a metal ion through either the nitrogen or the oxygen atom. acs.org Deprotonation of the oxime's hydroxyl group is a common occurrence upon complexation, leading to coordination through the oximino nitrogen. sciensage.info
In a study of Co(II), Ni(II), and Cu(II) complexes with a Schiff base derived from 4-bromobenzaldehyde, the absence of the O-H stretching vibration in the IR spectra of the complexes indicated the deprotonation of the oximino group. sciensage.info A shift in the C=N stretching frequency of the oximino group to a higher frequency in the complexes compared to the free ligand suggested the coordination of the oximino nitrogen to the metal ions. sciensage.info Similar observations have been made in complexes of lanthanide(III) ions with a thiocarbohydrazide-derived Schiff base of 4-bromobenzaldehyde. jptcp.com
Spectroscopic Probing of Metal-Ligand Interactions
Various spectroscopic techniques are employed to characterize the metal-ligand interactions in complexes derived from this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in determining the coordination sites of the ligand. As mentioned, the disappearance of the ν(O-H) band and the shift in the ν(C=N) band of the oximino group are key indicators of coordination. sciensage.infojptcp.com Shifts in the azomethine (–C=N–) stretching vibration also confirm the involvement of the azomethine nitrogen in coordination. sciensage.info
UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectra provide information about the geometry of the metal complexes. For example, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes with a Schiff base of 4-bromobenzaldehyde have been used to suggest octahedral geometries. sciensage.info
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectroscopy helps in characterizing the ligand and confirming its deprotonation upon complexation. The disappearance of the signal corresponding to the oxime proton in the spectra of the complexes is a clear indication of its involvement in bonding. ijcrt.org For instance, in the ¹H NMR spectrum of a Schiff base ligand derived from α-benzilmonoximehydrazone and p-bromobenzaldehyde, the oxime proton appears as a singlet at δ = 10.20 ppm, which is absent in the spectra of its metal complexes. sciensage.info
Below is a table summarizing the spectroscopic data for a Schiff base ligand derived from 4-bromobenzaldehyde and its metal complexes:
| Compound | ν(O-H) (cm⁻¹) | ν(C=N) oxime (cm⁻¹) | ν(C=N) azomethine (cm⁻¹) |
| Ligand (HBMHpBB) | 3239 | 1556 | 1614 |
| [Co(L)₂] | - | 1571 | 1644 |
| [Ni(L)₂] | - | 1580 | 1698 |
| [Cu(L)₂] | - | 1575 | 1650 |
Data sourced from a study on Co(II), Ni(II), and Cu(II) complexes with 2-[-(4-bromobenzylidene) hydrazinylidene]-1,2-diphenylethanimine. sciensage.info
Catalytic Roles of this compound-Based Ligands in Organic Transformations
Metal complexes derived from oximes, including those from 4-bromobenzaldehyde, have shown promise as catalysts in various organic reactions. researchgate.netinorgchemres.org
Evaluation of Catalytic Activity in Specific Organic Reactions
Complexes with ligands derived from 4-bromobenzaldehyde have been investigated for their catalytic activity. For instance, copper(II) Schiff-base complexes have been used as homogeneous catalysts for the deoximation of oximes to their corresponding aldehydes and ketones. inorgchemres.org In one study, 4-chlorobenzaldehyde (B46862) oxime was used as a model substrate to optimize the reaction conditions for deoximation using sodium periodate (B1199274) as an oxidant. inorgchemres.org
Palladacycles derived from oximes have demonstrated excellent catalytic activity in carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling reaction. core.ac.uk For example, the cross-coupling of 4-bromoanisole (B123540) with phenylboronic acid has been successfully catalyzed by oxime-derived palladacycles. core.ac.uk
Mechanistic Aspects of Metal-Induced Transformations of Oxime Ligands
The mechanism of metal-catalyzed reactions involving oximes often involves the coordination of the oxime to the metal center. acs.org In the case of functionalization of aryl-substituted oximes, the mechanism can involve the N-coordination of the oxime moiety followed by cyclometalation. acs.org
For deoximation reactions catalyzed by copper(II) complexes, the reaction proceeds to yield aldehydes and ketones as the sole products in high yields. inorgchemres.org The mechanism for the olefination of oximes mediated by ruthenium alkylidenes is proposed to proceed through the formation of intermediate ruthenium nitrides. acs.org This pathway is distinct from typical olefin metathesis reactions and involves an oxidative addition step. acs.org
Assessment of Catalyst Reusability and Stability
The reusability and stability of catalysts are critical factors in the development of sustainable chemical processes. In the context of reactions involving this compound, several catalytic systems have been evaluated for their ability to be recycled and maintain their activity over multiple uses.
One notable example is a palladium-based catalyst, Pd(0)@MnO2–CF, which was developed by anchoring palladium nanoparticles onto the surface of MnO2-modified cotton fabric. researchgate.net This heterogeneous catalyst was tested for the oxidative deprotection of this compound. The study demonstrated that the catalyst could be easily separated from the reaction mixture and reused for five consecutive cycles with only a minor loss in catalytic activity, indicating high stability. researchgate.net
Another study focused on the hydrogenation of this compound to 4-bromobenzylamine (B181089) using a platinum on carbon (Pt/C) catalyst. google.com The research found that the catalyst could not only be recovered and reused but its performance improved with use, eventually reaching a steady state. google.com This suggests that the catalyst undergoes a beneficial activation or conditioning process during the initial reaction cycles.
The development of such reusable and stable catalysts is a significant advancement in chemical synthesis, offering economic and environmental benefits by reducing waste and the need for fresh catalyst for each reaction batch.
Table 1: Catalyst Reusability in Reactions Involving Aryl Aldehyde Oximes
| Catalyst System | Substrate/Reaction | Number of Cycles | Outcome | Source |
| Pd(0)@MnO2–CF | Oxidative deprotection of this compound | 5 | Minor loss in catalytic activity | researchgate.net |
| 5% Pt/C | Hydrogenation of this compound | Multiple | Catalyst performance improved with reuse | google.com |
| Fe3O4 MNPs | Conversion of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde oxime | Not specified | Easily separated and reused | tandfonline.com |
Exploration of Template Effects in the Coordination Chemistry of Oxime Derivatives
The template effect in coordination chemistry refers to the use of a metal ion to direct the steric course of a reaction, leading to the formation of a specific product that might not be formed, or would be formed in lower yields, in the absence of the metal ion. This principle has been explored in the context of oxime derivatives to influence the synthesis of various organic compounds.
A "kinetic template effect" has been described, which involves the intramolecular coordination of a substituent on an aryl halide with a metal catalyst at a critical stage of a reaction. shu.ac.uk This effect can enhance the rate and selectivity of reactions such as the formation of aryl-phosphonium salts from aryl halides and tertiary phosphines, catalyzed by transition metal halides. shu.ac.uk While the specific use of this compound as a template in this exact context is not detailed, the principle is applicable to ortho-haloaryl oximes and related structures. shu.ac.uk
The structure of oximes, with their nitrogen and oxygen donor atoms, makes them suitable ligands for coordinating with metal ions. umsida.ac.id This coordination can influence the reactivity of the oxime or other functional groups within the molecule. For instance, Schiff bases, which can be formed from aldehydes like 4-bromobenzaldehyde, are excellent ligands that form stable complexes with transition metals. sciensage.inforesearchgate.net The geometry and stability of these metal complexes are dictated by the coordination of the ligand to the metal center. sciensage.info
While direct and extensive research focusing solely on the template effects of this compound is not widely reported, the principles of coordination chemistry and the known behavior of related oxime and Schiff base derivatives strongly suggest its potential to act as a template ligand in directing the synthesis of more complex molecules and metal-organic frameworks.
Computational and Theoretical Investigations
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies for Electronic Structure, Spectroscopic Properties, and Molecular Orbitals
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 4-Bromobenzaldehyde (B125591) oxime, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are used to determine the geometries of its ground state and to analyze its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov In a related Schiff base derived from 4-bromobenzaldehyde, DFT calculations were employed to determine this energy gap, providing a quantitative measure of its electronic stability. researchgate.net
Time-Dependent DFT (TD-DFT) extends these principles to study the excited states of the molecule. malayajournal.orgohio-state.edu This method is particularly valuable for predicting spectroscopic properties, such as the maximum absorption wavelength (λmax) in UV-Visible spectroscopy. malayajournal.orgrespectprogram.orgmdpi.com Calculations on similar aromatic oximes and Schiff bases have shown good agreement between TD-DFT predicted spectra and experimental results, especially when solvent effects are included in the model. researchgate.netmalayajournal.org These computations can elucidate the nature of electronic transitions, typically identifying them as π → π* or n → π* transitions, which are fundamental to the molecule's interaction with light. researchgate.netmalayajournal.org
Predictive Modeling of Reactivity Trends and Elucidation of Reaction Pathways
Theoretical modeling is a powerful tool for predicting the reactivity of 4-Bromobenzaldehyde oxime and for clarifying the mechanisms of its reactions. DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates to determine the most favorable pathway. nih.govresearchgate.netresearchgate.net For instance, the formation of oximes from aldehydes is a well-studied reaction whose mechanism can be analyzed computationally to understand the energetics of each step under different catalytic conditions. researchgate.net
The reactivity of this compound is influenced by the electronic properties of both the bromo-substituent and the oxime group. The bromine atom acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. researchgate.net Computational models have been used to explore the reaction mechanisms of related oximes in various transformations, including cycloadditions and rearrangements catalyzed by metals. researchgate.netrsc.org In a study on the Au-catalyzed reaction of O-propargylic oximes, DFT calculations revealed that electron-withdrawing substituents on the oxime moiety facilitate the rate-determining step. rsc.org Such models can predict how the specific structure of this compound would behave in similar synthetic contexts, guiding the design of new synthetic routes. researchgate.net
Theoretical Analysis of Isomeric Stabilities and Conformational Energy Landscapes
This compound can exist as geometric isomers, specifically the (E) and (Z) isomers, which differ in the spatial arrangement of the hydroxyl group relative to the C=N double bond. Computational methods are essential for analyzing the relative stabilities of these isomers. researchgate.netrsc.org DFT calculations can predict the ground-state energies of both the (E) and (Z) forms, typically finding that one isomer is thermodynamically more stable than the other. rsc.org For other substituted oximes, the (Z)-isomer has been calculated to be more stable than the (E)-isomer. rsc.org
Furthermore, computational analysis can map the conformational energy landscape of the molecule. helixon.comnih.gov This involves calculating the energy associated with the rotation around single bonds, such as the C-C bond connecting the phenyl ring to the oxime group. These calculations reveal the most stable conformations (energy minima) and the energy barriers to rotation (transition states). For related aromatic compounds, these studies provide a detailed picture of the molecule's flexibility and its preferred three-dimensional structure in different environments. tandfonline.comnih.gov
Wavefunction-Based Property Analysis (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL))
To gain a deeper understanding of the chemical bonding and electron distribution within this compound, advanced wavefunction-based analyses such as the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are employed. researchgate.netscispace.comresearchgate.net
The ELF provides a method for partitioning the molecular space into regions of high electron localization, which correspond to chemical concepts like core electrons, covalent bonds, and lone pairs. jussieu.fr An ELF analysis of a molecule like this compound would visualize the covalent C-C, C-H, C=N, and N-O bonds, as well as the lone pair electrons on the nitrogen and oxygen atoms. researchgate.netaip.org
Similarly, the Localized Orbital Locator (LOL) offers another perspective on electron localization, based on the kinetic energy density of the electrons. researchgate.net It helps in identifying regions of localized orbital overlap, providing a clear picture of bonding patterns. researchgate.netscispace.com In a computational study of a Schiff base derived from 4-bromobenzaldehyde, ELF and LOL analyses were used to characterize the distribution of electron density and examine the nature of the covalent bonds. researchgate.net Such analyses for this compound would precisely map its electronic structure, highlighting areas of high electron density that are key to its reactivity, such as the nucleophilic sites. researchgate.net
Applications in Advanced Organic Synthesis and Functional Material Precursors
Utilization as a Key Building Block for the Synthesis of Complex Aromatic Systems
The presence of a bromine atom on the phenyl ring of 4-bromobenzaldehyde (B125591) oxime makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing complex aromatic systems like biaryls. While many studies utilize the parent aldehyde, 4-bromobenzaldehyde, the oxime functional group is compatible with or can be readily introduced after the coupling reaction, positioning the oxime as a key building block.
Key cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide of the oxime with an organoboron compound (boronic acid or ester) to form a C-C bond, yielding biphenyl (B1667301) derivatives. These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials. mdpi-res.comrsc.orgresearchgate.netresearchgate.net The reaction of 4-bromobenzaldehyde with phenylboronic acid, for example, produces 4-biphenylcarbaldehyde, which can then be oximated.
Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl bromide with an alkene, such as styrene, to form a new carbon-carbon bond at the vinylic position, leading to substituted stilbenes. rsc.orgresearchgate.net
Sonogashira Coupling: This involves the reaction with a terminal alkyne to create aryl alkynes, which are important intermediates for more complex molecular architectures.
Buchwald-Hartwig Amination: This cross-coupling method is used to form carbon-nitrogen bonds. In a relevant example, diarylisoxazoles synthesized from 4-bromobenzaldehyde oxime precursors were successfully coupled with diarylamines via the Buchwald-Hartwig reaction to create novel triarylamine isoxazoles, which are complex aromatic systems with applications as luminescent liquid crystalline materials. worktribe.com
The ability to perform these reactions on the 4-bromophenyl moiety while retaining the oxime group (or its precursor aldehyde) allows for the strategic construction of highly functionalized and complex aromatic frameworks.
Precursor to Functional Nitriles (e.g., p-Bromobenzonitrile)
The oxime functional group of this compound serves as a direct and efficient precursor to the nitrile group. The dehydration of aldoximes is a classic and reliable method for synthesizing nitriles.
Reaction: this compound → p-Bromobenzonitrile + H₂O
Various reagents and conditions can effect this transformation. For instance, heating the oxime in dimethyl sulfoxide (B87167) (DMSO) can lead to the formation of 4-bromobenzonitrile (B114466). orgsyn.org Other methods include microwave-assisted conversion in the presence of reagents like titanium dioxide (TiO₂) and hydroxylamine (B1172632) hydrochloride, which can favor nitrile formation over the reverse reaction. rsc.org In one study, microwave irradiation of 4-bromobenzaldehyde with hydroxylamine hydrochloride and TiO₂ resulted in an 80% conversion to 4-bromobenzonitrile. rsc.org
p-Bromobenzonitrile is itself a valuable intermediate. researchgate.net The nitrile group can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocycles like tetrazoles. researchgate.net The bromine atom remains available for subsequent cross-coupling reactions, making it a bifunctional building block for diverse synthetic applications. researchgate.net
Synthesis of Diverse Heterocyclic Compounds (e.g., Isoxazoles via Nitrile Oxides)
One of the most powerful applications of this compound is its role as a precursor to 4-bromobenzonitrile oxide, a highly reactive 1,3-dipole. This intermediate is typically generated in situ and immediately trapped with a dipolarophile (such as an alkene or alkyne) in a [3+2] cycloaddition reaction to produce five-membered heterocyclic rings. acs.orgsci-hub.se
The primary products of these reactions are isoxazolines (from alkenes) and isoxazoles (from alkynes). researchgate.netsci-hub.se These heterocyclic motifs are prominent in many biologically active compounds and functional materials. acs.orgvulcanchem.com
General Synthesis Scheme:
Oxidation/Halogenation: this compound is converted to an intermediate, such as a hydroximoyl halide (e.g., α-chloro-p-bromobenzaldoxime), or directly oxidized. acs.orggoogle.com
In situ Generation of Nitrile Oxide: The intermediate eliminates a small molecule (e.g., HCl) upon treatment with a base, or the oxime is oxidized using reagents like hypervalent iodine compounds (e.g., Koser's reagent), to form 4-bromobenzonitrile oxide. researchgate.netacs.orgchemicalbook.com
1,3-Dipolar Cycloaddition: The nitrile oxide rapidly reacts with a chosen dipolarophile to form the corresponding isoxazole (B147169) or isoxazoline (B3343090) ring system. worktribe.comacs.org
For example, the reaction of this compound with an oxidizing agent in the presence of an alkyne yields a 3-(4-bromophenyl)-substituted isoxazole. worktribe.comacs.org This strategy has been employed to create novel liquid crystalline materials. worktribe.com
Mechanistic Studies of 1,3-Dipolar Cycloaddition Reactions in Heterocycle Synthesis
The 1,3-dipolar cycloaddition reaction, often referred to as the Huisgen cycloaddition, is a powerful tool for constructing five-membered rings. researchgate.netmdpi.com The reaction between a 1,3-dipole (like a nitrile oxide) and a dipolarophile (like an alkyne or alkene) is generally understood to proceed through a concerted, pericyclic mechanism. researchgate.netsci-hub.se
Key mechanistic features include:
Concerted Pathway: The two new sigma bonds are formed in a single transition state, rather than through a stepwise mechanism involving a diradical or zwitterionic intermediate. sci-hub.seresearchgate.net Evidence for this includes the high stereospecificity of the reaction, where the stereochemistry of the dipolarophile is retained in the product. mdpi.com
Frontier Molecular Orbital (FMO) Theory: The regioselectivity and reactivity of the cycloaddition are governed by the energies and coefficients of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole and dipolarophile. researchgate.netmdpi.com The reaction can be classified based on which HOMO-LUMO interaction is dominant (dipole-HOMO/dipolarophile-LUMO or vice-versa). mdpi.com
Regioselectivity: In the reaction of an unsymmetrical nitrile oxide like 4-bromobenzonitrile oxide with an unsymmetrical alkyne, two regioisomers can potentially form (e.g., 3,5-disubstituted vs. 3,4-disubstituted isoxazoles). The observed product distribution is a result of a combination of electronic and steric factors in the transition state. mdpi.comtuwien.at For terminal alkynes, the reaction with nitrile oxides typically yields the 5-substituted isoxazole with high regioselectivity. tuwien.at
Computational studies using density functional theory (DFT) have further elucidated the reaction pathways, confirming that the concerted mechanism is generally more favorable than a stepwise pathway and accurately predicting the observed regioselectivity in the synthesis of isoxazoline derivatives. researchgate.net
Formation of Schiff Bases and Related Imine Derivatives for Subsequent Chemical Functionalization
This compound, and more commonly its parent aldehyde, readily undergoes condensation reactions with primary amines to form Schiff bases (or imines). While the oxime itself is an imine derivative (an N-hydroxy-imine), it can be a precursor to other imine structures or its oxime linkage can be used for functionalization. acs.org
Schiff bases derived from 4-bromobenzaldehyde are versatile intermediates. The imine bond (C=N) can be:
Reduced: Hydrogenation of the C=N bond yields secondary amines.
Used as a Ligand: The nitrogen atom of the imine can coordinate to metal ions, forming metal complexes. Schiff base ligands derived from 4-bromobenzaldehyde have been used to synthesize new transition metal complexes with Co(II), Ni(II), and Cu(II). mdpi-res.comrsc.org
A Platform for Further Reactions: The bromine atom on the phenyl ring remains available for cross-coupling reactions, allowing for the synthesis of complex, functionalized imine-containing molecules. For example, a Schiff base formed from 4-bromobenzaldehyde and 4-aminophenol (B1666318) was subsequently functionalized via a Sonogashira reaction at the bromine position. scielo.br
The oxime group itself provides a handle for creating more complex structures. For instance, the reaction of an aldehyde-functionalized polymer with an aminooxy-terminated molecule (like a peptide or PEG) results in a stable oxime linkage, a strategy widely used in bioconjugation and materials science. acs.org
Derivatization for Application in the Development of Functional Organic Materials (e.g., Dyes, Electrochromic Polymers)
The structural features of this compound make it and its derivatives attractive precursors for a variety of functional organic materials.
Liquid Crystals: The rigid, rod-like structure of molecules derived from this compound is conducive to forming liquid crystalline phases. Researchers have synthesized novel liquid crystals by esterifying the hydroxyl group of the oxime with various benzoic acids. researchgate.netresearchgate.net Additionally, isoxazoles and triarylamines prepared from this compound have been shown to exhibit liquid-crystalline behavior, demonstrating their potential in display technologies. worktribe.comresearchgate.netvulcanchem.com
Conjugated Polymers: The parent aldehyde, 4-bromobenzaldehyde, is a key starting material for conjugated polymers used in organic electronics. For instance, it has been used to synthesize poly(p-phenylenevinylene) (PPV) derivatives containing oxadiazole units, which exhibit electroluminescence. guidechem.com Polyimines, another class of conjugated polymers, have also been synthesized through the condensation of 4-bromobenzaldehyde with aromatic amines. researchgate.netscielo.br These materials are investigated for their electrical conductivity and fluorescence properties. scielo.br While these syntheses often start with the aldehyde, the oxime represents a readily accessible derivative that can be incorporated into polymer backbones or used to functionalize them via oxime ligation. acs.org
Dyes and Photosensitizers: The extended aromatic systems that can be built from this compound via cross-coupling and condensation reactions form the basis of many organic dyes. For example, benzylidene cyclopentanone-based dyes, which can act as two-photon photoinitiators for 3D microfabrication, have been synthesized from 4-bromobenzaldehyde. tuwien.at The ability to construct complex conjugated systems allows for the tuning of absorption and emission properties for applications in dyes and other photofunctional materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-bromobenzaldehyde oxime, and how can reaction efficiency be monitored?
- Methodological Answer : this compound is typically synthesized by reacting 4-bromobenzaldehyde with hydroxylamine hydrochloride (NHOH·HCl) in a polar solvent (e.g., ethanol or THF) under reflux. The reaction progress can be monitored via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of the aldehyde carbonyl peak (~1700 cm) and the appearance of the oxime C=N stretch (~1600 cm). Excess NHOH·HCl ensures complete conversion, and the product is often isolated by filtration or extraction .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of dust or vapors .
- First Aid :
- Skin Contact : Wash immediately with soap and water for ≥15 minutes .
- Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in a sealed container in a dry, cool environment away from oxidizing agents .
Q. How can researchers verify the purity and structural identity of synthesized this compound?
- Methodological Answer :
- Melting Point Analysis : Compare the observed melting point with literature values (if available).
- Spectroscopic Characterization :
- NMR : H NMR should show peaks for the aromatic protons (δ 7.2–8.0 ppm) and the oxime proton (δ ~8.5 ppm) .
- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 200.03 (CHBrNO) .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol or THF and analyze .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and theoretical data for oxime reaction mechanisms?
- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways, such as intramolecular oxime transfers or tautomerization equilibria. For example, discrepancies in intermediate stability (e.g., why intermediate 4 dominates over intermediate 7 in acetone oxime systems) can be addressed by comparing activation energies and hydrogen-bonding interactions in silico . Validate computational results with experimental kinetics (e.g., stopped-flow spectroscopy) or isotopic labeling studies .
Q. What strategies optimize the synthesis of this compound derivatives for functional materials?
- Methodological Answer :
- Derivatization : React the oxime with acyl chlorides (e.g., cyclopropanecarbonyl chloride) in THF with triethylamine as a base to form oxime esters. Monitor by TLC and purify via recrystallization .
- Solvent Optimization : Use aprotic solvents (e.g., DMF) for nucleophilic substitutions or polar solvents (e.g., DMSO) for cyclization reactions.
- Catalysis : Palladium catalysts (e.g., Pd(PPh)Cl) enable cross-coupling reactions to introduce aryl/alkyl groups .
Q. How should researchers address discrepancies in toxicity data for this compound analogs?
- Methodological Answer :
- In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on human cell lines) to compare with literature LD values.
- Structural-Activity Relationships (SAR) : Analyze how substituents (e.g., electron-withdrawing groups like Br) affect toxicity. For example, brominated oximes may exhibit higher reactivity but require stricter safety protocols .
- Uncertainty Factors : Apply a factor of 3–10 in risk assessment to account for interspecies variability, as seen in phosgene oxime studies .
Q. What advanced techniques characterize hydrogen-bonding networks in this compound crystals?
- Methodological Answer :
- Single-Crystal XRD : Resolve intermolecular interactions (e.g., O–H···N hydrogen bonds) and lattice energies. Refinement software (e.g., SHELX) can quantify bond lengths/angles .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and dehydration pathways.
- Solid-State NMR : Probe H–N correlations to map hydrogen-bonding motifs .
Data Analysis and Reporting
Q. How should researchers document synthetic procedures and analytical data for reproducibility?
- Methodological Answer :
- Experimental Section : Include detailed protocols (solvent volumes, molar ratios, reaction times) and characterization data (NMR shifts, MS peaks). Cross-reference databases like SciFinder or Reaxys to verify compound novelty .
- Data Tables : Tabulate yields, melting points, and spectral data alongside literature values for comparison .
- CIF Files : Deposit crystallographic data in the Cambridge Structural Database (CSD) for public access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
